molecular formula C8H14N2O B3050552 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- CAS No. 26860-46-8

1H-Imidazole-1-ethanol, 2,4,5-trimethyl-

Cat. No.: B3050552
CAS No.: 26860-46-8
M. Wt: 154.21 g/mol
InChI Key: FCCASFKLQWALKT-UHFFFAOYSA-N
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Description

Significance of Substituted Imidazoles in Contemporary Chemical Research

Substituted imidazoles are a class of heterocyclic compounds that command significant attention across various scientific disciplines. Their versatile structural framework is a key component in a multitude of biologically active molecules and functional materials. researchgate.netnih.gov In medicinal chemistry, the imidazole (B134444) nucleus is a privileged scaffold, present in numerous pharmaceuticals with a wide range of activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties. acs.orgpharmatutor.orgijfmr.com Beyond pharmaceuticals, substituted imidazoles are crucial in materials science, for instance as precursors to ionic liquids and as ligands in catalysis. nih.gov The development of novel methods for the regiocontrolled synthesis of substituted imidazoles remains a strategic priority due to their widespread and expanding applications. researchgate.net

Overview of Imidazole Core Structures and Chemical Reactivity

The parent compound, imidazole, is a five-membered aromatic heterocycle containing two nitrogen atoms. jchemrev.com Its aromaticity is due to the presence of a sextet of π-electrons. jchemrev.com This electronic configuration confers significant stability to the ring. Imidazole is amphoteric, meaning it can act as both an acid and a base. The pyrrole-like nitrogen (N-1) is weakly acidic, while the pyridine-like nitrogen (N-3) is basic. jchemrev.com

The reactivity of the imidazole ring is influenced by its electronic properties. It is generally susceptible to electrophilic attack, with the outcome of the reaction often depending on the reaction conditions and the substituents present on the ring. youtube.com Nucleophilic substitution reactions on the imidazole ring are less common and typically require the presence of strongly electron-withdrawing groups. pharmatutor.org The carbon atoms of the imidazole ring can also be functionalized, with the C2 position being the most acidic and thus prone to deprotonation and subsequent reaction with electrophiles. nih.gov

Contextualization of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- as a Key Heterocyclic Compound

1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is a polysubstituted imidazole derivative. It features a core imidazole ring substituted with three methyl groups at the 2, 4, and 5 positions, and an ethanol (B145695) group attached to the N-1 nitrogen. The methyl groups are electron-donating, which is expected to increase the electron density of the imidazole ring and influence its basicity and reactivity. The ethanol group at the N-1 position introduces a hydroxyl functionality, which can serve as a handle for further synthetic modifications.

While this specific compound is not extensively documented in the scientific literature, its properties and reactivity can be inferred from the known chemistry of other polysubstituted imidazoles. The following sections will explore the anticipated characteristics and potential synthetic routes for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, based on established principles of imidazole chemistry.

Properties of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-

The physical and chemical properties of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- are determined by its molecular structure. The presence of the polar imidazole ring and the hydroxyl group suggests that the molecule will have some solubility in polar solvents. The alkyl substituents will contribute to its lipophilicity. The properties of N-functionalized imidazoles are known to be influenced by the nature of the substituents. researchgate.netmdpi.com

General Properties of the Imidazole Core

Property Value
Molecular Formula C₃H₄N₂
Molar Mass 68.08 g/mol
Appearance White or pale yellow solid
Melting Point 89-91 °C
Boiling Point 256 °C
Acidity (pKa) 14.5

Predicted Properties for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-

Property Predicted Characteristic
Molecular Formula C₈H₁₄N₂O
Molar Mass 154.21 g/mol
Physical State Likely a liquid or low-melting solid at room temperature.
Solubility Expected to be soluble in polar organic solvents like ethanol and methanol, with some water solubility due to the hydroxyl group and imidazole nitrogens.
Boiling Point Expected to be significantly higher than non-hydroxylated analogues due to hydrogen bonding capabilities of the ethanol group.

| Basicity | The electron-donating methyl groups at the C2, C4, and C5 positions are expected to increase the basicity of the imidazole ring compared to the unsubstituted parent compound. |

Synthesis of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-

A plausible synthetic route to 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- would likely involve a two-step process: first, the synthesis of the 2,4,5-trimethyl-1H-imidazole core, followed by N-alkylation to introduce the ethanol group.

Step 1: Synthesis of 2,4,5-trimethyl-1H-imidazole The 2,4,5-trimethyl-1H-imidazole core can be synthesized via a multicomponent reaction, a common strategy for preparing polysubstituted imidazoles. ias.ac.insciepub.com One established method is a variation of the Debus synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). For 2,4,5-trimethyl-1H-imidazole, the reactants would be 2,3-butanedione (B143835) (a 1,2-dicarbonyl), acetaldehyde (B116499) (an aldehyde), and a source of ammonia, such as ammonium (B1175870) acetate (B1210297).

Step 2: N-Alkylation to Introduce the Ethanol Group Once the 2,4,5-trimethyl-1H-imidazole is obtained, the ethanol group can be introduced at the N-1 position through N-alkylation. A common method for this transformation is the reaction of the imidazole with a suitable alkylating agent, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, in the presence of a base. google.comgoogle.com A similar procedure has been described for the synthesis of 1-heptyl-2,4,5-trimethyl-1H-imidazole, where the imidazole is first deprotonated with a strong base like sodium hydride, followed by the addition of the alkyl halide. prepchem.com

Expected Reactivity and Potential Research Interest

The reactivity of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is dictated by its functional groups. The electron-rich nature of the trimethyl-substituted imidazole ring would make it more susceptible to electrophilic substitution than the parent imidazole. However, with the C2, C4, and C5 positions already substituted, electrophilic attack on the ring carbons is less likely.

The primary sites for reaction would be the N-3 nitrogen and the hydroxyl group of the ethanol substituent. The N-3 nitrogen retains its basic and nucleophilic character, allowing for reactions such as quaternization with alkyl halides. The hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, or oxidation, providing a route to further functionalized derivatives.

Given the common applications of substituted imidazoles, 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- could be of interest in several areas of research. The presence of both a nucleophilic nitrogen and a hydroxyl group could make it a useful bidentate ligand in coordination chemistry. Furthermore, its structure is analogous to precursors used in the synthesis of certain ionic liquids.

Anticipated Spectroscopic Data

¹H NMR: The spectrum would be expected to show singlets for the three methyl groups, with distinct chemical shifts. The methylene (B1212753) protons of the ethanol group would likely appear as two triplets, assuming coupling to each other and the hydroxyl proton (if not exchanging). The hydroxyl proton itself would appear as a broad singlet, the position of which would be dependent on concentration and solvent.

¹³C NMR: The spectrum would show distinct signals for the three methyl carbons, the two carbons of the ethanol substituent, and the three carbons of the imidazole ring. The chemical shifts of the imidazole ring carbons would be influenced by the methyl substituents.

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the ethanol group. C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the imidazole ring would likely appear in the 1450-1600 cm⁻¹ region. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,5-trimethylimidazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-7(2)10(4-5-11)8(3)9-6/h11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCASFKLQWALKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611969
Record name 2-(2,4,5-Trimethyl-1H-imidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26860-46-8
Record name 2-(2,4,5-Trimethyl-1H-imidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization of 1h Imidazole 1 Ethanol, 2,4,5 Trimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The expected chemical shifts are influenced by the electron-donating methyl groups on the imidazole (B134444) ring and the electron-withdrawing nature of the nitrogen atoms, as well as the presence of the hydroxyethyl (B10761427) group at the N-1 position.

Based on data from analogous structures such as 1-ethyl-2,4,5-triphenyl-imidazole and other substituted imidazoles, the following proton signals are anticipated researchgate.net:

Methyl Protons (C2-CH₃, C4-CH₃, C5-CH₃): Three distinct singlets are expected for the three methyl groups attached to the imidazole ring. The C2-methyl protons are likely to appear in the range of δ 2.2-2.4 ppm. The C4- and C5-methyl protons would also present as singlets, likely in a similar region, around δ 2.0-2.3 ppm. The slight differences in their chemical shifts would arise from their positions relative to the N-1 substituent.

N-Methylene Protons (N-CH₂): The methylene (B1212753) protons of the ethanol (B145695) substituent attached to the N-1 position are expected to appear as a triplet in the range of δ 3.8-4.2 ppm. The deshielding effect of the adjacent nitrogen atom of the imidazole ring accounts for this downfield shift.

O-Methylene Protons (O-CH₂): The methylene protons adjacent to the hydroxyl group are predicted to resonate as a triplet in the region of δ 3.5-3.9 ppm. Their coupling with the N-methylene protons would result in the triplet multiplicity.

Hydroxyl Proton (OH): The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, typically ranging from δ 1.0-5.0 ppm.

Predicted ¹H NMR Data for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
C2-CH₃ 2.2 - 2.4 Singlet 3H
C4-CH₃ 2.0 - 2.3 Singlet 3H
C5-CH₃ 2.0 - 2.3 Singlet 3H
N-CH₂ 3.8 - 4.2 Triplet 2H
O-CH₂ 3.5 - 3.9 Triplet 2H
OH 1.0 - 5.0 Broad Singlet 1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, distinct signals are expected for the imidazole ring carbons, the methyl carbons, and the ethanol side chain carbons.

Drawing comparisons from substituted imidazoles, the predicted ¹³C NMR chemical shifts are as follows researchgate.netnih.gov:

Imidazole Ring Carbons (C2, C4, C5): The C2 carbon, situated between two nitrogen atoms, is expected to be the most downfield of the ring carbons, with a predicted chemical shift in the range of δ 140-145 ppm. The C4 and C5 carbons, being substituted with methyl groups, are anticipated to resonate in the region of δ 125-135 ppm.

Methyl Carbons (C2-CH₃, C4-CH₃, C5-CH₃): The carbons of the three methyl groups are expected to appear in the upfield region of the spectrum, typically between δ 10-15 ppm.

N-Methylene Carbon (N-CH₂): The carbon of the methylene group attached to the N-1 position is predicted to have a chemical shift in the range of δ 45-50 ppm.

O-Methylene Carbon (O-CH₂): The carbon of the methylene group bonded to the hydroxyl group is expected to be more shielded than the N-methylene carbon, with a predicted chemical shift in the range of δ 58-62 ppm.

Predicted ¹³C NMR Data for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-

Carbon Predicted Chemical Shift (δ, ppm)
C2 140 - 145
C4 125 - 135
C5 125 - 135
C2-CH₃ 10 - 15
C4-CH₃ 10 - 15
C5-CH₃ 10 - 15
N-CH₂ 45 - 50
O-CH₂ 58 - 62

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing connectivity between protons within a molecule. In a COSY spectrum of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, cross-peaks would be observed between protons that are scalar-coupled.

The most significant correlation would be between the N-methylene protons (N-CH₂) and the O-methylene protons (O-CH₂) of the ethanol side chain. This would appear as a cross-peak connecting the signals of these two groups, confirming their adjacent positions. No other significant correlations are expected, as the methyl groups are not coupled to other protons and would only show their diagonal peaks.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of a molecule, respectively.

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

The Fourier-Transform Infrared (FT-IR) spectrum of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Based on data for similar imidazole and alcohol-containing compounds, the following key absorptions are expected researchgate.netresearchgate.netresearchgate.net:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.

C-H Stretch (Aliphatic): Absorptions corresponding to the stretching vibrations of the methyl and methylene C-H bonds would appear in the range of 2850-3000 cm⁻¹.

C=N and C=C Stretch (Imidazole Ring): The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to give rise to medium to strong absorption bands in the 1500-1650 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond of the imidazole ring is anticipated to appear in the 1250-1350 cm⁻¹ range.

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol would be observed in the 1000-1100 cm⁻¹ region.

Predicted FT-IR Data for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch 3200 - 3600 Strong, Broad
C-H Stretch (Aliphatic) 2850 - 3000 Medium to Strong
C=N / C=C Stretch (Ring) 1500 - 1650 Medium to Strong
C-N Stretch (Ring) 1250 - 1350 Medium
C-O Stretch 1000 - 1100 Strong

Electronic Absorption Spectroscopy for Chromophore Analysis (UV-Vis)

The UV-Vis spectrum of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is expected to show absorption bands arising from electronic transitions within the imidazole chromophore. The imidazole ring itself exhibits π → π* transitions. The presence of alkyl substituents on the ring typically results in a bathochromic (red) shift of these absorption maxima to longer wavelengths.

For imidazole, a characteristic absorption peak is observed around 209 nm. znaturforsch.com The introduction of methyl groups, which are electron-donating, is expected to shift this absorption to a slightly longer wavelength. Therefore, 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is predicted to have a primary absorption band (λmax) in the range of 210-230 nm, corresponding to a π → π* transition within the substituted imidazole ring. znaturforsch.comrsc.org A weaker n → π* transition may also be present at a longer wavelength but could be obscured by the stronger π → π* absorption.

Predicted UV-Vis Data for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-

Electronic Transition Predicted λmax (nm)
π → π* 210 - 230

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a novel or synthesized compound like 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, MS would be crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- (molecular formula: C₈H₁₄N₂O), HRMS would be expected to yield a precise mass measurement that could confirm this formula. The expected exact mass would be calculated and compared to the measured value. A hypothetical HRMS data table is presented below.

Hypothetical HRMS Data for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-

ParameterExpected Value
Molecular FormulaC₈H₁₄N₂O
Theoretical Exact Mass (M)154.1106 g/mol
Ion Adduct[M+H]⁺
Calculated m/z for [M+H]⁺155.1182
Observed m/zData not available in scientific literature
Mass Error (ppm)Data not available in scientific literature

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, GC-MS analysis would provide both its retention time (a characteristic time it takes for the compound to pass through the GC column) and its mass spectrum. The mass spectrum would show the molecular ion peak and a series of fragment ion peaks, which would correspond to the breaking of specific bonds within the molecule. This fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. A table of expected fragment ions is provided below.

Hypothetical GC-MS Fragmentation Data for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-

m/z (mass-to-charge ratio)Proposed Fragment Ion Structure
154[C₈H₁₄N₂O]⁺ (Molecular Ion)
123Loss of CH₂OH
110Loss of CH₂CH₂OH
95Imidazole ring fragment
Other fragmentsFurther fragmentation data not available in scientific literature

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is suitable for a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. An LC-MS analysis of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- would also provide a retention time and a mass spectrum. The ionization techniques used in LC-MS, such as electrospray ionization (ESI), are "softer" than the electron ionization (EI) typically used in GC-MS, often resulting in a more prominent molecular ion peak and less fragmentation. This is particularly useful for confirming the molecular weight of the compound.

Hypothetical LC-MS Data for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-

ParameterExpected Observation
Retention TimeDependent on LC conditions; not available in literature
Ionization ModePositive Ion Mode (ESI+)
Major Ion[M+H]⁺ at m/z 155.1182
FragmentationMinimal fragmentation expected with soft ionization

X-ray Diffraction Studies for Solid-State Structure Determination

Hypothetical Crystallographic Data for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-

ParameterExpected Information
Crystal SystemData not available in scientific literature
Space GroupData not available in scientific literature
Unit Cell Dimensionsa, b, c, α, β, γ values would be determined
Bond LengthsPrecise distances between all atoms would be measured
Bond AnglesPrecise angles between all bonded atoms would be measured

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. For 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, the experimentally determined percentages of C, H, and N would be compared to the theoretical values calculated from its molecular formula, C₈H₁₄N₂O. A close match between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)62.30Data not available in scientific literature
Hydrogen (H)9.15Data not available in scientific literature
Nitrogen (N)18.17Data not available in scientific literature
Oxygen (O)10.37(Typically determined by difference)

Theoretical and Computational Investigations of 1h Imidazole 1 Ethanol, 2,4,5 Trimethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometry, electronic properties, and thermodynamic parameters. orientjchem.org For imidazole (B134444) derivatives, DFT calculations can predict key descriptors of chemical reactivity. ekb.eg

DFT studies on related imidazole compounds have been used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a smaller gap suggests higher reactivity. ekb.eg Other calculated parameters often include dipole moment, ionization potential, electron affinity, electronegativity, and global hardness. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. orientjchem.orgnih.gov

Table 1: Example of DFT-Calculated Quantum Chemical Descriptors for an Imidazole Derivative (Note: Data is illustrative for a representative imidazole derivative based on published studies, not specifically for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-)

DescriptorValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.4 eVIndicates electron-accepting ability
Energy Gap (ΔE)5.1 eVRelates to chemical reactivity and stability ekb.eg
Dipole Moment6.1 DebyeMeasures the polarity of the molecule researchgate.net
Global Hardness (η)2.55 eVMeasures resistance to change in electron distribution researchgate.net
Electronegativity (χ)3.95 eVDescribes the power to attract electrons researchgate.net

These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-31G or 6-311G(d,p) basis set. orientjchem.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. nih.govresearchgate.net This method has become a standard tool for calculating properties related to a molecule's interaction with light, such as optical absorption and emission spectra. researchgate.netrsc.org

For imidazole-based systems, TD-DFT is particularly useful for studying photo-induced processes like excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov In such studies, TD-DFT can compute potential energy surfaces for both the ground and excited states, revealing whether a process is energetically favorable after photoexcitation. nih.govnih.gov The calculations can predict absorption and emission wavelengths, which can be compared with experimental spectroscopic data. nih.gov It has been noted that the B3LYP functional often provides accurate predictions for absorption data in these systems. nih.gov These theoretical investigations help explain how changes in the heterocyclic core affect photophysical properties. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment over time.

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules. rdd.edu.iq MD simulations provide a microscopic view of molecular behavior, which can be connected to macroscopic properties. rdd.edu.iq In the context of imidazole derivatives, MD simulations can be used to study their behavior in solution or their stability when bound to a biological target. rdd.edu.iqajchem-a.com

One application is to study the hydration of an imidazole molecule in an aqueous solution. By running simulations at different temperatures, researchers can calculate Radial Distribution Functions (RDFs) to understand how water molecules are structured around specific sites on the imidazole ring, such as the nitrogen atoms. rdd.edu.iq For ligand-protein complexes, MD simulations are performed to assess the stability of the docked pose. ajchem-a.com Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone from its initial position, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. ajchem-a.com Such simulations are often performed using force fields like CHARMM36 or OPLS (Optimized Potentials for Liquid Simulations). rdd.edu.iqajchem-a.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govarabjchem.org This method is crucial in drug design for understanding ligand-receptor interactions and predicting the binding affinity of potential drug candidates. ajchem-a.comarabjchem.org

In studies involving imidazole derivatives, molecular docking is frequently used to predict how these compounds might interact with the active sites of enzymes or receptors. ekb.egarabjchem.org For example, imidazole derivatives have been docked into the active site of enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase to explore their potential as antimicrobial agents. researchgate.net The process involves preparing the 3D structures of both the ligand and the protein target. physchemres.org A grid box is then defined around the active site of the protein, and a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to find the best binding poses. arabjchem.org

The results of docking studies are typically evaluated based on binding energy (measured in kcal/mol) and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. nih.gov

Table 2: Example of Molecular Docking Results for an Imidazole Derivative with an Enzyme Active Site (Note: Data is illustrative for a representative imidazole derivative based on published studies, not specifically for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-)

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
Imidazole Derivative AGlcN-6-P synthase-8.5Thr352, Lys603, Ser3472 researchgate.net
Imidazole Derivative BEGFR-7.2ASP831, LYS721, MET7691 nih.gov
Imidazole Derivative CPARP-2-6.1GLY695, SER696, ARG8172 nih.gov

Analysis of Aromaticity and Tautomerism

The imidazole ring is an aromatic heterocycle, a feature that is central to its chemical properties and biological activity. orientjchem.org Aromaticity is conferred upon molecules that are cyclic, planar, fully conjugated, and possess [4n+2] π-electrons, according to Hückel's rule. masterorganicchemistry.com The five-membered imidazole ring meets these criteria. It contains two π-bonds (4 electrons), and the nitrogen atom of the N-H group contributes its lone pair of electrons to the π-system, bringing the total to 6 π-electrons (where n=1 in Hückel's rule). masterorganicchemistry.com The lone pair on the other, doubly-bonded nitrogen atom lies in the plane of the ring and is not part of the aromatic system. masterorganicchemistry.com

Tautomerism is another key feature of the imidazole ring. Annular tautomerism involves the migration of a proton between the two nitrogen atoms of the imidazole ring. For an unsubstituted or symmetrically substituted imidazole, these two forms are identical. However, in asymmetrically substituted imidazoles, such as 4(5)-substituted derivatives, this results in two distinct tautomers that can coexist in equilibrium. orientjchem.org The specific substitution pattern on the 2, 4, and 5 positions of the 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- ring system would influence its tautomeric and aromatic properties.

Study of N-H Tautomeric Forms and Stability

Tautomerism, the interconversion of structural isomers, is a crucial concept in heterocyclic chemistry, often involving the transfer of a hydrogen atom. nih.gov For the parent imidazole ring, N-H tautomerism involves the migration of a proton between the two nitrogen atoms (N-1 and N-3).

However, the compound 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- has a substituent (the ethanol (B145695) group) on the N-1 nitrogen atom. This substitution precludes the possibility of the typical N-H tautomerism, as there is no hydrogen atom on the N-1 position to transfer.

The relevant precursor, 2,4,5-trimethyl-1H-imidazole, can exhibit tautomerism. nih.gov In this molecule, a hydrogen atom can be located on either of the two ring nitrogen atoms. However, due to the symmetrical substitution pattern of the methyl groups on the C-2, C-4, and C-5 positions of the imidazole ring, the two potential tautomeric forms are structurally identical and thus chemically equivalent. Therefore, 2,4,5-trimethyl-1H-imidazole exists as a single, unique tautomeric form. Theoretical studies on other heterocyclic systems confirm that the relative stability of tautomers is a key factor in determining the predominant form in various environments. nih.govmdpi.com

Thermodynamic and Transport Property Modeling in Solutions

Modeling of Viscosity and Density in Aqueous Systems

The viscosity and density of aqueous solutions are critical parameters for process design and engineering applications, such as in solvent-based gas capture systems. For aqueous solutions of imidazoles, these properties have been the subject of experimental measurement and computational modeling.

Studies on the binary mixture of 2,4,5-trimethylimidazole and water have been conducted to measure and model both viscosity and density over a range of temperatures. researchgate.net The modeling of these transport properties often utilizes thermodynamic models like the nonrandom two-liquid (NRTL) model to correlate experimental data. researchgate.net The accuracy of these models is typically evaluated by the absolute average relative deviation (AARD) between the experimental and calculated values. For aqueous solutions of 2,4,5-trimethylimidazole, the NRTL model was used to parameterize viscosity data, while density correlations were also developed, showing good agreement with experimental results. researchgate.net

Modeling Accuracy for Physicochemical Properties of Aqueous Imidazole Solutions researchgate.net
CompoundProperty ModeledModelAbsolute Average Relative Deviation (AARD)
ImidazoleViscosityNRTL1%
2-MethylimidazoleViscosityNRTL0.8%
2,4,5-TrimethylimidazoleViscosityNRTL3%
1,2,4,5-TetramethylimidazoleViscosityNRTL5%
All four imidazolesDensityCorrelation0.1%

Vapor-Liquid Equilibrium Studies

Vapor-liquid equilibrium (VLE) data are fundamental for the design of separation processes like distillation. For CO2 capture solvents, low volatility is a highly desirable trait to minimize solvent loss to the gas phase.

VLE studies on aqueous solutions of polyalkylated imidazoles, including 2,4,5-trimethylimidazole, have been performed, typically using an ebulliometer to measure pressure, temperature, and phase compositions (P, T, x, y). researchgate.net Research conducted in a temperature range of 313 to 373 K has shown that these substituted imidazoles exhibit very low vapor pressures in aqueous solutions. researchgate.netntnu.no Furthermore, within the studied temperature range, the activity of water was found to be insignificantly dependent on temperature. researchgate.net This low volatility is a significant advantage for their potential use in industrial applications compared to more volatile conventional amine solvents. researchgate.net

Interactions in Solution for Gas Absorption (e.g., CO2 Capture Mechanisms)

Aqueous solutions of polyalkylated imidazoles are being investigated as promising solvents for post-combustion CO2 capture. ntnu.noresearchgate.net Their mechanism of interaction with CO2 is chemically similar to that of tertiary amines. researchgate.net The nitrogen atom on the imidazole ring that is not N-substituted acts as a base, accepting a proton.

CO2 dissolves and is hydrated to form carbonic acid (H2CO3).

The basic imidazole nitrogen atom abstracts a proton from the carbonic acid.

This results in the formation of a protonated imidazolium (B1220033) cation and a bicarbonate (HCO3-) anion.

Computational and experimental studies have shown a positive correlation between the basicity (pKa) of the imidazole and its CO2 absorption capacity; alkylation, such as the methyl groups in 2,4,5-trimethylimidazole, increases the electron density on the ring nitrogens, thereby increasing the pKa and improving CO2 absorption. ntnu.noresearchgate.net

A notable characteristic of 2,4,5-trimethylimidazole is its tendency to form a bicarbonate precipitate upon CO2 absorption. ntnu.noresearchgate.net This phase change can be beneficial, potentially leading to a high cyclic capacity even at the low partial pressures of CO2 typical in post-combustion flue gas. ntnu.noresearchgate.net The precipitate can be readily dissolved to regenerate the solvent and release the CO2 at elevated temperatures (e.g., 90 °C). ntnu.no Additionally, the heat of absorption for these imidazole-based solvents is generally lower than that of primary amines, which could lead to significant energy savings during the solvent regeneration step. ntnu.no

Bioactivity and Structure Activity Relationship Sar Studies of 1h Imidazole 1 Ethanol, 2,4,5 Trimethyl Derivatives

Antimicrobial Efficacy Investigations

The imidazole (B134444) nucleus is a key pharmacophore in many antimicrobial agents. sphinxsai.com Its derivatives have been extensively studied for their ability to combat various pathogenic microorganisms.

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

Substituted imidazole derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies on 2,4,5-triphenyl-1H-imidazole-1-yl derivatives revealed that compounds with electron-withdrawing groups, particularly at the ortho and para positions of the phenyl rings, exhibit strong antibacterial activity. ymerdigital.com For instance, certain synthesized compounds showed significant efficacy against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/ml. ymerdigital.com

In another study, a series of novel 1H-2,4 triazole 2,4,5-trisubstituted imidazoles were synthesized and screened for their antibacterial activity. Several compounds in this series displayed good antibacterial activity against all tested bacterial strains when compared to the standard drug streptomycin. sphinxsai.com Similarly, nitroimidazole derivatives are recognized as effective therapeutic agents against infections caused by both Gram-negative and Gram-positive bacteria. nih.gov Research into 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives also identified compounds with excellent antibacterial activities compared to standard drugs. researchgate.net

Antibacterial Activity of Imidazole Derivatives
Compound TypeBacterial Strains TestedKey FindingsReference Compound
2,4,5-triphenyl-1H-imidazole-1-yl derivativesNot specifiedElectron-withdrawing groups enhance activity. MICs: 25-200 µg/ml.Not specified
1H-2,4 triazole 2,4,5-trisubstituted imidazolesNot specifiedSeveral compounds showed good activity.Streptomycin
Nitroimidazole derivativesGram-positive and Gram-negative bacteriaEffective therapeutic agents.Not specified
Quinolone/imidazole hybridsP. aeruginosa (Gram-negative)Compound 93i showed a low MIC value of 460 nM.Chloramphenicol, Norfloxacin

Antifungal Activity Studies

The imidazole scaffold is a cornerstone of many clinically used antifungal drugs, such as ketoconazole and miconazole, which function by inhibiting fungal lanosterol 14α-demethylase. ijfmr.comresearchgate.net Research has shown that 2,4,5-trisubstituted imidazole derivatives possess significant antifungal potential. sphinxsai.com

In a study of 1H-2,4 triazole 2,4,5-trisubstituted imidazoles, one compound in particular (IA-12) demonstrated good activity against Aspergillus Flavus at concentrations of 500 and 1000 μg/mL, comparable to the standard drug fluconazole. sphinxsai.com Other derivatives in the same series showed moderate to poor antifungal activity. sphinxsai.com Another study focused on a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters, which are structurally related to ketoconazole. Many of these derivatives inhibited fungal growth at very low concentrations, with one compound exhibiting a MIC value of 0.125 μg/mL against Candida albicans. researchgate.net Furthermore, some of these compounds were also potent against resistant C. albicans strains. researchgate.net Structure-activity relationship studies of 5,5-disubstituted-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines also highlighted the importance of the C-5 substitution pattern for in vitro antifungal activity against Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans. nih.gov

Antifungal Activity of Imidazole Derivatives
Compound SeriesFungal StrainsMost Active Compound(s)MIC (µg/mL)Reference Compound
1H-2,4 triazole 2,4,5-trisubstituted imidazolesAspergillus FlavusIA-12- (Good activity at 500 & 1000 µg/mL)Fluconazole
1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol estersCandida albicansCompound 150.125Not specified
1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol estersResistant C. albicansCompound 190.25Not specified

Antiviral Properties Assessment

Imidazole derivatives have emerged as a promising class of compounds in the search for new antiviral agents, showing activity against a variety of viruses. nih.govresearchgate.net A metal complex, [Cu(2,4,5-triphenyl-1H-imidazole)2(H2O)2].Cl2, was investigated for its ability to inhibit the replication of Dengue virus (DENV-2) in Vero cells. The complex significantly inhibited DENV-2 growth with a half-maximal inhibitory concentration (IC50) value of 98.62 μg/mL and exhibited low cytotoxicity. nih.gov

Furthermore, novel 1H-1,2,4-triazole and imidazole l-ascorbic acid derivatives were synthesized and evaluated for their activity against the Hepatitis C virus (HCV). One compound was identified as a promising agent against HCV replication, with a half-maximal effective concentration (EC50) of 36.6 μg/mL, by inhibiting the IMPDH enzyme, a key target for antiviral activity. nih.gov Other studies have also noted the potential of imidazole-based compounds against the influenza A virus. nih.gov

Anti-inflammatory and Immunomodulatory Research

The imidazole ring is a structural component of molecules with known anti-inflammatory properties. mdpi.comijfmr.com Research into derivatives has explored their potential to modulate inflammatory pathways. For instance, studies on pyrrole derivatives, which share some structural similarities and are often explored in similar contexts, have shown significant anti-inflammatory activity. One such study on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.govmdpi.com After 14 days of administration, the compound significantly inhibited paw edema at all tested doses. nih.govmdpi.com

In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this pyrrole derivative significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. nih.govmdpi.com The study also noted a significant increase in the anti-inflammatory cytokine TGF-β1, suggesting a potential immunomodulatory mechanism that involves the selective modulation of cytokine profiles. nih.govmdpi.com While this study was on a pyrrole, the findings are relevant as medicinal chemists often explore related heterocyclic compounds like imidazoles for similar activities. mdpi.comijfmr.com The development of effective anti-inflammatory and immunomodulatory drugs is crucial for managing autoimmune diseases, and natural or synthetic compounds are continually being investigated for this purpose. nih.gov

Antioxidant Activity Evaluation

Several studies have investigated the antioxidant potential of 2,4,5-trisubstituted imidazole derivatives. mdpi.com In one study, a series of 2,4,5-triphenyl imidazole derivatives were evaluated in vitro using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2-2′-azino-bis-(3-ethylbenzothiazoline-6-sulfonate)) assays. mdpi.com The results showed that compounds 3 and 10 were the most active antioxidants in both assays, with EC50 values of 0.141 and 0.174 mg/mL in the DPPH assay, and 0.168 and 0.162 mg/mL in the ABTS assay, respectively. mdpi.com

Another investigation into benzimidazole derivatives, which are structurally related to imidazoles, assessed their ability to inhibit lipid peroxidation (LPO). The study found that most of the synthesized compounds exhibited LPO inhibitory activity, ranging from 15-57%. turkjps.orgnih.gov The most active compound, which featured a p-bromophenyl substituent, caused a 57% inhibition of LPO, compared to 65% inhibition by the standard butylated hydroxytoluene (BHT). turkjps.orgnih.gov

Antioxidant Activity of Imidazole Derivatives
Compound SeriesAssayMost Active Compound(s)Result (EC₅₀ or % Inhibition)Reference Compound
2,4,5-triphenyl imidazolesDPPHCompound 30.141 mg/mLQuercetin
ABTSCompound 100.162 mg/mL
2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivativesLipid Peroxidation (LPO)Compound 357% InhibitionButylated hydroxytoluene (BHT)

Enzyme Inhibition Studies

Imidazole derivatives have been identified as inhibitors of various enzymes, indicating their therapeutic potential for a range of diseases. A study on 2,4,5-trisubstituted imidazole derivatives screened their inhibitory activity against acetylcholinesterase (AChE) and xanthine oxidase (XO). mdpi.com Compound 1 was the most effective at inhibiting AChE, showing a 25.8% inhibition at a concentration of 150 μg/mL. Compound 3 was the most potent XO inhibitor, with an IC50 value of 85.8 μg/mL. mdpi.com

In other research, various triazole derivatives, which are closely related heterocycles, were evaluated as inhibitors against enzymes like α-glucosidase, urease, and lipoxygenase (LOX). nih.gov All tested azinane triazole-based derivatives showed more potent inhibition of the α-glucosidase enzyme than the reference standard, acarbose, suggesting potential applications for diabetes mellitus. nih.gov Additionally, studies on other heterocyclic compounds have identified promising inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in inflammatory pathways. researchgate.net The ability of imidazole-based compounds to interact with the active sites of enzymes makes them attractive candidates for the development of novel enzyme inhibitors. researchgate.net

Lipoxygenase Inhibition Mechanisms

Derivatives of 1H-imidazole have been a subject of interest in the development of anti-inflammatory agents through the inhibition of lipoxygenase (LOX) enzymes. The mechanism of inhibition by these compounds is believed to involve their interaction with the catalytic site of the enzyme. Molecular docking studies of certain indole derivatives, which also act as LOX inhibitors, have suggested a competitive inhibition mechanism where the carboxyl group of the inhibitors interacts with the Fe2+ ion present in the active site of LOX. A similar mechanism is postulated for imidazole derivatives.

Structure-activity relationship (SAR) studies on 1,5-diarylimidazole derivatives have revealed that the pattern of substitution on the imidazole ring significantly influences their inhibitory activity. It has been observed that di-substituted, tri-substituted, or tetra-substituted imidazole derivatives tend to be more active than their mono-substituted counterparts. For instance, a series of 1,5-diarylimidazole derivatives demonstrated notable inhibition of the 5-LOX pathway, with one compound showing 92% inhibition of leukotriene B4 (LTB4) at a concentration of 10 μM. This highlights the potential of appropriately substituted imidazole compounds as effective LOX inhibitors. researchgate.net

Cytochrome P450 Enzyme Inhibition (e.g., CYP51)

Imidazole-based compounds are well-recognized for their ability to inhibit various cytochrome P450 (P450) enzymes. This inhibitory action is primarily attributed to the interaction of the imidazole ring with the heme iron atom within the active site of the P450 enzyme. Specifically, the nitrogen atom (N-3) of the imidazole ring coordinates with the ferric or ferrous iron of the heme group, thereby blocking the binding of oxygen and subsequent metabolism of substrates.

This mechanism is particularly relevant for the inhibition of CYP51, also known as lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals. Azole antifungals, which include imidazole derivatives, act as potent inhibitors of fungal CYP51. researchgate.net The azole ring serves as the pharmacophore that binds to the heme cofactor, effectively blocking the enzyme's catalytic activity. While human CYP51 is a target for some therapeutic agents, it is generally more resistant to inhibition by azole antifungals compared to its fungal counterpart. nih.gov Nevertheless, the fundamental mechanism of P450 inhibition by imidazole derivatives remains a critical aspect of their pharmacological profile. Several imidazole-containing antifungal agents have demonstrated nonselective inhibition of various P450 isozymes, which can lead to potential drug-drug interactions. researchgate.netnih.gov

Antihyperglycemic Activity Research

Recent studies have explored the potential of imidazole derivatives as antihyperglycemic agents. A series of newly synthesized 2,4,5-trisubstituted imidazole derivatives were evaluated for their in vitro α-amylase and α-glucosidase inhibitory activities. rdd.edu.iq These enzymes are involved in the digestion of carbohydrates, and their inhibition can help to lower postprandial blood glucose levels. The study found that the synthesized imidazole derivatives exhibited good to excellent inhibitory potential against α-amylase, with inhibition ranging from 51% to 90%, compared to the standard drug acarbose (32% to 63%). rdd.edu.iq One derivative, compound 4f, was identified as the most potent in the series. rdd.edu.iq In the α-glucosidase inhibition assay, acarbose showed the highest inhibition (66%), followed by several of the imidazole derivatives which demonstrated inhibitions of 55%, 52%, and 51%. rdd.edu.iq

Another study focused on hybrid structures of imidazole and thiazolidinedione, a class of drugs known for their insulin-sensitizing effects. nuph.edu.ua The synthesized 5-[(1-aryl-4-chloro-1H-imidazol-5-yl)methylene]-1,3-thiazolidine-2,4-diones and their reduced analogues showed strong hypoglycemic activity in animal models, with some compounds exceeding the effect of the reference drug pioglitazone by 55%. nuph.edu.ua Furthermore, research on benzimidazole derivatives has suggested their potential as imidazoline receptor agonists, which may contribute to their antihyperglycemic effects. nih.gov

Compound TypeTarget Enzyme/ReceptorObserved ActivityReference
2,4,5-Trisubstituted Imidazolesα-Amylase51% to 90% inhibition rdd.edu.iq
2,4,5-Trisubstituted Imidazolesα-GlucosidaseUp to 55% inhibition rdd.edu.iq
Imidazole-Thiazolidine HybridsNot specifiedStrong hypoglycemic activity nuph.edu.ua
Benzimidazole DerivativesImidazoline ReceptorsSugar-lowering activity nih.gov

Anticancer Activity in vitro

A variety of substituted imidazole derivatives have demonstrated promising anticancer activity in in vitro studies against several human cancer cell lines. For example, a series of 2,4,5-triphenyl-1H-imidazole derivatives were synthesized and evaluated for their antiproliferative activity against the human non-small cell lung carcinoma A549 cell line. imedpub.comsemanticscholar.org One compound, 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol, was found to be the most potent, with an IC50 value of 15 μM and inhibiting the growth of 90.33% of the cancer cells. imedpub.comsemanticscholar.org Other derivatives in the same study also showed significant growth inhibitory effects. imedpub.comsemanticscholar.org

Another study investigating 2,4,5-trisubstituted imidazole derivatives reported their antiproliferative activity against six different human solid tumor cell lines. mdpi.com The results indicated that some of the synthesized molecules were among the most active antiproliferative compounds. mdpi.com The anticancer mechanism of imidazole derivatives is thought to involve interference with DNA synthesis and the modulation of enzymes involved in DNA replication and cell cycle regulation. openmedicinalchemistryjournal.com Some N-alkyl-nitroimidazole compounds have also shown cytotoxic activity against lung and breast cancer cell lines. openmedicinalchemistryjournal.com

Cell LineCompound TypeIC50 / % InhibitionReference
A549 (Non-small cell lung carcinoma)2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol15 μM (90.33% inhibition) imedpub.comsemanticscholar.org
K562 (Myeloid leukemia)Long-chain imidazole-based ionic liquid (compound 2)EC50 = 4.7 µM researchgate.net
SK-N-DZ (Neuroblastoma)Long-chain imidazole-based ionic liquid (compound 2)Not specified researchgate.net
Various tumor cell lines2,4,5-Trisubstituted Imidazoles (compounds 2, 10, 11)Most antiproliferative in the series mdpi.com

Antibiofilm Properties Analysis

Imidazole derivatives have emerged as potential agents for combating bacterial biofilms, which are communities of bacteria that are resistant to conventional antibiotics. A study investigating novel imidazole derivatives reported their ability to prevent biofilm formation. researchgate.net One synthesized compound exhibited strong antibacterial activity and effectively prevented biofilm formation on urinary catheters. researchgate.net

Research on N-alkyl-imidazole derivatives has shown their potential as inhibitors of quorum sensing in Pseudomonas aeruginosa, a mechanism that bacteria use to coordinate group behaviors, including biofilm formation. nih.gov These compounds exhibited biofilm inhibition in a dose-dependent manner. nih.gov Another study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated that several compounds exhibited excellent antibiofilm activity by both inhibiting biofilm formation and killing cells within mature biofilms. mdpi.com

OrganismCompound TypeActivityReference
Pseudomonas aeruginosaN-alkyl-imidazolesDose-dependent biofilm inhibition nih.gov
Staphylococcus aureus, Candida albicans2-(1H-indol-3-yl)-1H-benzo[d]imidazolesInhibition of biofilm formation and killing of cells in mature biofilms mdpi.com
Not specifiedNovel Imidazole DerivativePrevention of biofilm formation on urinary catheters researchgate.net

Interaction with Biological Receptors (e.g., Serotonin Receptors)

Derivatives of imidazole have been extensively studied for their interaction with various biological receptors, particularly serotonin (5-HT) receptors, which are implicated in a range of neurological and psychiatric disorders. Compounds containing an imidazole ring fused with a purine-2,4-dione structure have shown a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 subtypes. nih.gov Some of these compounds have demonstrated potential antidepressant and anxiolytic effects in preclinical studies. nih.gov

Arylpiperazine-substituted imidazole derivatives are another significant class of compounds that have been explored for their activity at serotonin receptors. nih.gov For instance, a series of imidazole core-containing arylpiperazine-4-carboxamide derivatives were designed to target 5-HT2A receptors and the serotonin transporter, showing potential as antidepressant agents. nih.gov Furthermore, certain triazole derivatives, which share structural similarities with imidazoles, have been synthesized and shown to have a preferential affinity for the 5-HT1A receptor over the α1-adrenoceptor, with some exhibiting affinities in the nanomolar range. nih.gov

Receptor SubtypeCompound ClassAffinity/ActivityReference
5-HT1A, 5-HT7Imidazole-purine-2,4-dionesHigh affinity nih.gov
5-HT2A, Serotonin TransporterArylpiperazine-4-carboxamides with imidazole corePotential antidepressant-like effects nih.gov
5-HT1A4-amino-3-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-5-(4-propyloxy-phenyl) researchgate.netresearchgate.netsemanticscholar.orgtriazoleSelective, with Ki in the nanomolar range nih.gov

Future Research Trajectories and Challenges

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4,5-trimethyl-1H-imidazole-1-ethanol derivatives?

  • Methodological Answer : A widely used method involves nucleophilic substitution reactions under anhydrous conditions. For example, dissolving 2,4,5-trimethylimidazole in acetone with potassium carbonate as a base, followed by slow addition of chloroacetyl chloride under cold stirring (5–6 hours). The crude product is purified via recrystallization from ethanol . Another approach employs multicomponent reactions using benzil, aldehydes, amines, and ammonium acetate with a magnetic nanoparticle-supported catalyst (LADES@MNP), followed by sonication and solvent evaporation .
  • Key Considerations : Monitor reaction progress via TLC and confirm purity via melting point, FT-IR, and NMR .

Q. What in vivo models are used to evaluate anti-inflammatory activity of imidazole derivatives?

  • Methodological Answer : The carrageenan-induced paw edema model in albino Wistar rats is standard. Paw volume is measured using a plethysmometer at baseline (Vc) and post-treatment (Vt). Percentage inhibition is calculated as [1(Vt/Vc)]×100[1 - (Vt/Vc)] \times 100. Dosing typically involves oral administration of test compounds (e.g., 100 mg/kg) suspended in Tween 80/saline .
  • Key Considerations : Control groups must account for vehicle effects (e.g., Tween 80 suspension). Statistical significance requires n3n \geq 3 per group .

Q. How is antimicrobial activity assessed for imidazole derivatives?

  • Methodological Answer : The filter disk method is standard. Test compounds are evaluated against Gram-negative (e.g., E. coli) and Gram-positive (e.g., B. subtilis) bacteria, with ciprofloxacin as a positive control. Antifungal activity against Candida albicans uses clotrimazole as a reference. Zone-of-inhibition diameters are measured after 24–48 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.